molecular formula C12H13NO2 B11042666 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one CAS No. 55476-04-5

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B11042666
CAS No.: 55476-04-5
M. Wt: 203.24 g/mol
InChI Key: JYECHXPYSUZVDO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one is an organic compound with the molecular formula C12H13NO2 It is a member of the oxazolidinone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of phenyl isocyanate with 3-methyl-2-butanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oxazolidinone oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-4-methylene-3-phenyl-2-oxazolidone
  • 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one
  • 4,4-Dimethyl-5-methylene-2-oxo-1-phenyl-1,3-oxazolidin

Uniqueness

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one stands out due to its unique structural features, such as the presence of both a phenyl group and a methylidene group on the oxazolidinone ring

Properties

CAS No.

55476-04-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-9-12(2,3)15-11(14)13(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI Key

JYECHXPYSUZVDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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